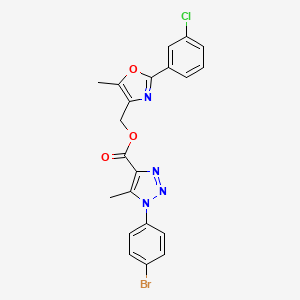
(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H16BrClN4O3 and its molecular weight is 487.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to impact various biochemical pathways, including signal transduction, metabolic processes, and cellular proliferation .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve the liver and kidneys, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .
生物活性
The compound (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. Triazoles and their derivatives have gained attention in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes both oxazole and triazole rings. Its molecular formula and structural characteristics are essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrClN4O2 |
| Molecular Weight | 421.70 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its ability to interact with various molecular targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation: It can modulate the activity of specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Biological Activity
Research indicates that the compound exhibits significant biological activities:
-
Antimicrobial Activity:
- Studies have shown that compounds with similar triazole structures exhibit potent antibacterial and antifungal properties. The target organisms often include strains of Escherichia coli and Candida albicans.
- A recent study demonstrated that derivatives of triazoles showed inhibition against various bacterial strains using disc diffusion methods.
-
Anticancer Properties:
- Triazoles are known to possess anticancer activity by inducing apoptosis in cancer cells. The specific mechanism may involve the activation of caspases or modulation of cell cycle regulators.
-
Anti-inflammatory Effects:
- Compounds in this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Activity: A series of bis-triazole derivatives were synthesized and tested for antimicrobial efficacy. Compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values lower than 50 µg/mL .
- Anticancer Evaluation: In vitro studies indicated that certain triazole derivatives could inhibit cancer cell proliferation significantly, with IC50 values ranging from 10 to 30 µM against various cancer cell lines .
特性
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)17-8-6-15(22)7-9-17)21(28)29-11-18-13(2)30-20(24-18)14-4-3-5-16(23)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXARVVIFLOMDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














